REACTION_SMILES
|
[Al+3:2].[C:7](=[O:8])([CH3:9])[O:10][CH2:11][CH2:12][Si:13]([Si:14]([CH3:15])([CH3:16])[CH3:17])([Si:18]([CH3:19])([CH3:20])[CH3:21])[Si:22]([CH3:23])([CH3:24])[CH3:25].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:28].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[OH-:27].[OH2:26]>>[OH:10][CH2:11][CH2:12][Si:13]([Si:14]([CH3:15])([CH3:16])[CH3:17])([Si:18]([CH3:19])([CH3:20])[CH3:21])[Si:22]([CH3:23])([CH3:24])[CH3:25]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
CC(=O)OCC[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)[Si](CCO)([Si](C)(C)C)[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |